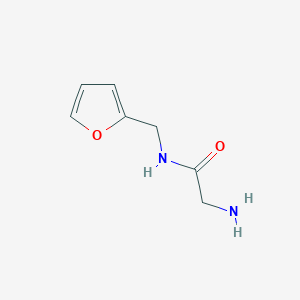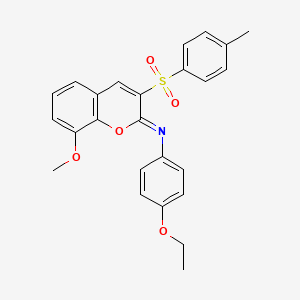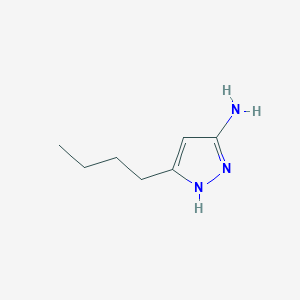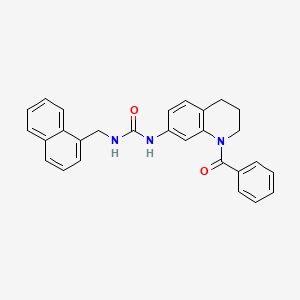
N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a chemical compound with potential applications in various fields of chemistry and pharmacology. While specific studies directly focusing on this compound were not found, research on structurally related compounds provides valuable insights into its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves multi-step chemical processes. For instance, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, a structurally related compound, were synthesized to evaluate their D(2)-like receptor binding affinity, showcasing a method that could potentially be adapted for synthesizing the target compound (Pinna et al., 2002). Similarly, the synthesis of N-benzyl-1H-pyrroles via cascade reactions indicates a potential pathway for synthesizing N-benzyl pyrrole derivatives, highlighting the versatility of synthetic approaches in generating complex molecules (De la Cruz et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational modeling. For example, crystal and molecular structure analysis of a piroxicam derivative provided insights into the arrangement of molecules through hydrogen bonds and three-dimensional framework structures (Chakraborty et al., 2007). Such analyses are crucial for understanding the molecular geometry, intermolecular interactions, and stability of this compound.
Chemical Reactions and Properties
The reactivity and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the functionalization reactions of related pyrrole derivatives highlight the potential chemical transformations and reactivity patterns of the target compound (Yıldırım et al., 2005).
Physical Properties Analysis
While specific data on the physical properties of this compound were not found, studies on related compounds can provide insights into their solubility, melting points, and stability. For example, the synthesis and characterization of related polyamides indicate solubility in polar solvents and thermal stability, which could be relevant for understanding the physical properties of the target compound (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from the reactivity patterns of structurally related compounds. For instance, the synthesis and properties of aromatic polyamides based on specific dibenzoic acids reveal information about the reactivity and potential applications of similar aromatic compounds in material science and polymer chemistry (Hsiao & Chang, 1996).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing nitrogen (N), sulfur (S), and oxygen (O) atoms, form a significant class of organic compounds with extensive medicinal applications. These compounds, including pyridine, azole, and benzimidazole derivatives, have shown a wide range of CNS effects, from depression and euphoria to convulsion. The functional groups present in these compounds play a critical role in their pharmacological activities, suggesting that N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide could have potential applications in developing novel CNS acting drugs due to its heterocyclic structure and functional groups (Saganuwan, 2017).
Organophosphorus Azoles in Chemical Research
Organophosphorus azoles, including pyrroles and benzazoles, have been studied for their stereochemical structures and applications in chemical research. These compounds exhibit diverse biological activities, making them of interest in medicinal chemistry. The study of these molecules using techniques like NMR spectroscopy and quantum chemistry highlights their potential in developing new pharmacophores and therapeutic agents (Larina, 2023).
Benzazoles in Biological and Electrochemical Activities
Benzazoles and their derivatives, including benzimidazoles, benzothiazoles, and benzoxazoles, are known for their significant biological activities. These compounds have been explored for their therapeutic potential, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The study and development of benzazoles as antitumor agents have been particularly notable, suggesting that compounds like this compound could be explored for similar applications (Kamal et al., 2015).
Environmental Impact of Heterocyclic Compounds
The environmental impact and behavior of heterocyclic compounds, such as parabens (which share functional similarities with the query compound), in aquatic environments have been extensively reviewed. These studies provide insights into the fate, behavior, and potential ecotoxicological effects of such compounds, indicating the importance of understanding the environmental implications of new chemical entities (Haman et al., 2015).
Eigenschaften
IUPAC Name |
N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-7-5-6-10-17(14)19(23)16-11-18(21-13-16)20(24)22-12-15-8-3-2-4-9-15/h2-11,13,21H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFTCVYWCUMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)
![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)






